Superior Antihypertensive Efficacy vs. Prazosin in Spontaneously Hypertensive Rats (SHR)
In the spontaneously hypertensive rat (SHR) model, single oral doses of CI 926 (0.3–10 mg/kg) produced greater maximal blood pressure reductions than prazosin administered across a 10-fold wider dose range (0.3–100 mg/kg), establishing superior efficacy in this genetic hypertension model . Both compounds caused dose-related blood pressure decreases; however, CI 926 was explicitly reported as 'more efficacious' at comparable oral doses . This finding is pivotal because SHR is the most widely used genetic model of essential hypertension and a standard screening platform for antihypertensive drug development, meaning CI 926's superiority in this system carries translational weight for selecting tool compounds that maximize effect size in mechanistic studies.
| Evidence Dimension | Maximal antihypertensive efficacy (oral) in SHR |
|---|---|
| Target Compound Data | CI 926: 0.3–10 mg/kg p.o. — dose-related BP reduction; greater maximal efficacy than prazosin |
| Comparator Or Baseline | Prazosin: 0.3–100 mg/kg p.o. — dose-related BP reduction; less efficacious than CI 926 at maximum |
| Quantified Difference | CI 926 more efficacious across entire overlapping dose range; prazosin required up to 10× higher doses without matching CI 926's maximal response |
| Conditions | Spontaneously hypertensive rat (SHR); single oral dose; blood pressure measured after dosing |
Why This Matters
For researchers selecting an antihypertensive tool compound for SHR-based mechanistic studies, CI 926 delivers greater maximal blood pressure reduction than the standard-of-care alpha-1 blocker prazosin, enabling larger effect sizes and potentially reducing the number of animals required to achieve statistical power.
- [1] Ryan MJ, Bjork FA, Cohen DM, Coughenour LL, Major TC, Mathias NP, Mertz TE, Olszewski BJ, Singer RM, Evans DB. CI-926 (3-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-2,4-imidazolinedione): antihypertensive profile and pharmacology. J Pharmacol Exp Ther. 1986;238(2):473-479. View Source
